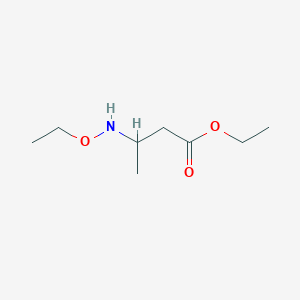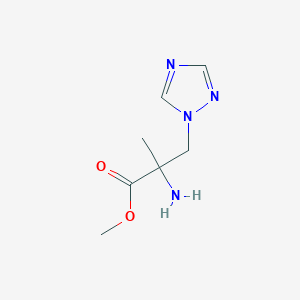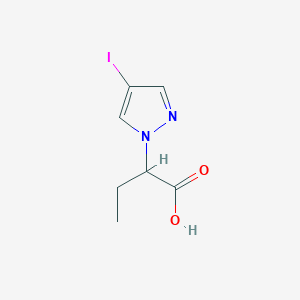
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is a chemical compound with the molecular formula C26H23ClO4. It is a member of the pyrylium family, which are known for their aromatic properties and ability to act as photosensitizers. This compound is particularly noted for its stability and unique reactivity, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate typically involves the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a Lewis acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the pyrylium ring. The final product is then treated with perchloric acid to yield the perchlorate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyrylium ring into other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted pyrylium salts, reduced heterocyclic compounds, and oxidized derivatives. These products have diverse applications in different fields of research .
Scientific Research Applications
2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in various organic transformations.
Biology: The compound’s ability to generate reactive oxygen species makes it useful in studies related to oxidative stress and cellular damage.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the synthesis of advanced materials and as a component in certain types of sensors and detectors
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate involves its ability to absorb light and transfer energy to other molecules. This process generates reactive oxygen species, which can induce oxidative damage in biological systems. The compound interacts with various molecular targets, including DNA, proteins, and lipids, leading to a range of biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate
Uniqueness
Compared to these similar compounds, 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These differences influence its reactivity, stability, and suitability for various applications .
Properties
IUPAC Name |
2,4,6-tris(4-methylphenyl)pyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O.ClHO4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFGVBLNPLHKOL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)


![2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride](/img/structure/B2470481.png)
![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2470482.png)
![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,4-difluorobenzamide](/img/structure/B2470483.png)
![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)

